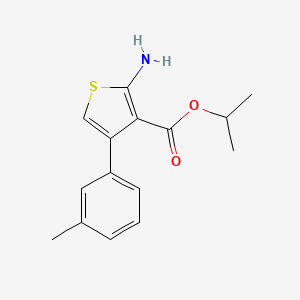

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Vue d'ensemble

Description

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an isopropyl ester, an amino group, and a methyl-substituted phenyl ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Esterification: The carboxylic acid group on the thiophene ring is esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.

Reduction: Reduction reactions can target the nitro group (if present) to form the amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Amines are common products.

Substitution: Halogenated derivatives or other substituted thiophenes.

Applications De Recherche Scientifique

Medicinal Chemistry

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is primarily studied for its biological activities , including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

Case Study: Antimicrobial Screening

A study conducted using the disk diffusion method evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed clear zones of inhibition comparable to standard antibiotics like Streptomycin, demonstrating its potential as an antibacterial agent.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Material Science

In addition to its biological applications, this compound is utilized in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for incorporation into electronic devices.

Organic Electronics

The compound can be used as a building block in synthesizing more complex thiophene derivatives that are critical in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that materials derived from thiophene compounds exhibit favorable charge transport properties and stability under operational conditions.

Agricultural Applications

Emerging research suggests potential applications in agriculture, particularly as a plant growth regulator or an antifungal agent . The compound's ability to inhibit specific fungal strains could be beneficial in crop protection strategies.

Fungicidal Activity

Studies have indicated that this compound can effectively inhibit the growth of certain plant pathogens, suggesting its utility in developing environmentally friendly fungicides.

Mécanisme D'action

The mechanism of action of Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Comparaison Avec Des Composés Similaires

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate: Similar structure but with a propyl group instead of a methyl group.

Isopropyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of a methyl group.

Uniqueness: Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds .

Activité Biologique

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇NO₂S

- CAS Number : 351157-63-6

- Molecular Weight : 275.37 g/mol

The compound features a thiophene ring, an isopropyl group, an amino group, and a carboxylate functional group. The specific substitution pattern of the methyl group on the phenyl ring is believed to influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

- Introduction of the Amino Group : The amino group can be introduced via nitration followed by reduction or direct amination reactions.

- Esterification : The carboxylic acid group on the thiophene ring is esterified with isopropanol using an acid catalyst.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values indicating significant potency:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.50 | 0.55 |

The compound's efficacy was further demonstrated in biofilm formation inhibition studies, where it exhibited superior performance compared to standard antibiotics like Ciprofloxacin.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It appears to modulate signaling pathways involved in inflammation, possibly through interactions with specific enzymes and receptors.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound may interact with enzymes or receptors that play critical roles in microbial growth and inflammation.

- Pathway Modulation : It likely modulates key signaling pathways associated with inflammatory responses and microbial resistance.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in ACS Omega evaluated various derivatives of thiophene compounds, including this compound, revealing its effectiveness against resistant strains of bacteria and fungi .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTFVMFPQBAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175475 | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351157-63-6 | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351157-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.